(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chemical compound classified as a benzopyran derivative. This compound is characterized by its unique structure, which features a benzopyran ring system with an amine group at the 4-position and a methyl group at the 8-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry. Its molecular formula is with a molecular weight of approximately 199.68 g/mol .
The synthesis of (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves several key steps:
The reaction conditions for these steps vary but typically include the use of solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions depending on the specific reaction being conducted.
The molecular structure of (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can be represented in various formats:
CC1=C2C(=CC=C1)C(CCO2)N.Cl
UOOASZNLOHDNQY-SBSPUUFOSA-N
This structure indicates a complex arrangement that contributes to its chemical properties and reactivity .
(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:
The mechanism of action for (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with biological targets, which may include enzymes or receptors relevant to its potential therapeutic effects. Research indicates that compounds in this class may exhibit activities such as:
The compound is typically found as a white to off-white powder and is soluble in water due to its hydrochloride form.
Key chemical properties include:
(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has a wide range of applications in scientific research:
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.: 50657-19-7
CAS No.:
CAS No.: 358-74-7